molecular formula C19H19N3O5S B2917665 N-(4-methoxyphenyl)-2-[3-(4-methylbenzenesulfonyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide CAS No. 932320-69-9

N-(4-methoxyphenyl)-2-[3-(4-methylbenzenesulfonyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide

Cat. No.: B2917665
CAS No.: 932320-69-9
M. Wt: 401.44
InChI Key: PSGQRWJLGJXUJT-UHFFFAOYSA-N
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Description

This compound features a methoxyphenyl acetamide core linked to a 3-(4-methylbenzenesulfonyl)-2-oxoimidazolidine moiety. Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors via sulfonyl or acetamide pharmacophores.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-[3-(4-methylphenyl)sulfonyl-2-oxoimidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S/c1-14-3-9-17(10-4-14)28(25,26)22-12-11-21(19(22)24)13-18(23)20-15-5-7-16(27-2)8-6-15/h3-12H,13H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSGQRWJLGJXUJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CN(C2=O)CC(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-[3-(4-methylbenzenesulfonyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal with ammonia or primary amines under acidic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced by reacting the imidazole intermediate with p-toluenesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached through a nucleophilic substitution reaction, where the intermediate compound reacts with 4-methoxyphenylamine.

    Final Coupling: The final step involves coupling the intermediate with acetic anhydride to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-[3-(4-methylbenzenesulfonyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

N-(4-methoxyphenyl)-2-[3-(4-methylbenzenesulfonyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-[3-(4-methylbenzenesulfonyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Acetamide Derivatives

Core Structural Features

The target compound shares a common acetamide backbone with derivatives reported in and but differs in substituent groups and heterocyclic attachments. Key comparisons include:

Compound Core Structure Key Substituents Hydrogen Bonding Patterns
Target Compound Acetamide + imidazolone 4-Methoxyphenyl; 4-methylbenzenesulfonyl Potential N–H···O/S=O interactions
: Dichlorophenyl analog Acetamide + pyrazolone 2,4-Dichlorophenyl; 2,3-dihydro-1H-pyrazol-4-yl R₂²(10) dimers via N–H···O
: Chloro-nitro derivative N-Methylsulfonyl acetamide 4-Chloro-2-nitrophenyl; methylsulfonyl C–H···O chains
: Imidazole derivative Acetamide + sulfinylimidazole 4-Fluorophenyl; methylsulfinyl; pyridyl Not explicitly reported

Electronic and Steric Effects

  • Methoxyphenyl vs. Halogenated Phenyls: The 4-methoxy group (electron-donating) contrasts with electron-withdrawing Cl and NO₂ groups in and , affecting solubility and reactivity. Methoxy groups enhance lipophilicity compared to polar nitro groups .
  • Sulfonyl vs.
  • Heterocyclic Rings : The imidazolone ring in the target compound may engage in stronger hydrogen bonding compared to pyrazolone () due to additional sulfonyl oxygen atoms.

Hydrogen Bonding and Crystal Packing

  • Target Compound : Likely forms intermolecular N–H···O or S=O···H interactions, similar to the R₂²(10) dimerization in .
  • : Relies on weaker C–H···O interactions for chain formation, suggesting reduced thermal stability compared to stronger N–H···O bonds .

Biological Activity

N-(4-methoxyphenyl)-2-[3-(4-methylbenzenesulfonyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide is a synthetic compound notable for its diverse biological activities. This article reviews the synthesis, biological mechanisms, and pharmacological properties of this compound, supported by relevant studies and data.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial reaction often includes the condensation of 4-methoxybenzaldehyde with an appropriate imidazole derivative under basic conditions to form the desired acetamide structure. The final product is characterized using techniques such as IR spectroscopy, NMR, and mass spectrometry.

Antimicrobial Activity

Research indicates that compounds with a similar structure exhibit significant antimicrobial properties. For instance, derivatives of imidazole have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of DNA synthesis or disruption of cell membrane integrity, leading to bacterial cell death .

Anticancer Properties

This compound has been investigated for its anticancer effects. Studies demonstrate that compounds in this class can induce apoptosis in cancer cells by activating specific pathways that lead to programmed cell death. For example, imidazole derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation .

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties by reducing the release of pro-inflammatory cytokines such as TNF-α and IL-6. This mechanism is crucial for conditions characterized by chronic inflammation and pain management .

Case Studies

Several studies have explored the biological activity of similar compounds:

  • Antimicrobial Study : A study tested various imidazole derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives had IC50 values significantly lower than standard antibiotics, suggesting potential for new therapeutic agents .
  • Cancer Research : In vitro studies on prostate cancer cell lines showed that specific imidazole derivatives could reduce cell viability by over 70%, indicating strong cytotoxic effects .
  • Inflammation Models : In animal models of inflammation, compounds similar to this compound demonstrated a marked decrease in inflammatory markers compared to control groups .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic pathways in bacteria and cancer cells.
  • Cytokine Modulation : The compound can modulate immune responses by affecting cytokine production.
  • DNA Interaction : Some studies suggest that similar compounds can intercalate into DNA, disrupting replication and transcription processes.

Q & A

Q. Key Considerations :

  • Use anhydrous conditions to avoid hydrolysis of sulfonyl groups.
  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent).

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Confirm regiochemistry of the imidazolone ring (e.g., δ 7.2–8.1 ppm for aromatic protons) and sulfonyl group integration .
  • X-ray Crystallography : Resolve hydrogen-bonding patterns (e.g., N–H⋯O dimers with R₂²(10) motifs) to validate molecular packing .
  • Mass Spectrometry : Verify molecular weight (e.g., ESI-MS m/z calculated for C₂₀H₂₀N₃O₅S: 414.12) .

Advanced: How can reaction conditions be optimized to minimize by-products during synthesis?

Methodological Answer:

  • Temperature Control : Maintain reflux at 100°C for 4 hours to ensure complete cyclization while avoiding decomposition .
  • Catalyst Screening : Test bases like triethylamine or DMAP to enhance nucleophilic substitution efficiency at the sulfonyl group .
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates and reduce side reactions .

Data Contradiction Tip : If unexpected peaks appear in NMR, compare with simulated spectra from computational tools (e.g., ACD/Labs) to identify impurities.

Advanced: How can researchers resolve contradictions in spectral data for structural elucidation?

Methodological Answer:

  • Dynamic NMR Studies : Detect rotational barriers in the acetamide group by variable-temperature NMR (e.g., coalescence temperature analysis) .
  • Hydrogen Bonding Analysis : Use X-ray data to correlate observed IR carbonyl stretches (e.g., 1680–1700 cm⁻¹) with dimerization patterns .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict chemical shifts and compare with experimental data .

Advanced: What computational modeling approaches are suitable for studying this compound’s reactivity?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Model solvation effects in water/DMSO mixtures to predict solubility and aggregation behavior .
  • Docking Studies : Screen against enzymes (e.g., cyclooxygenase-2) using AutoDock Vina to hypothesize biological activity .
  • QM/MM Calculations : Investigate sulfonyl group electrophilicity in nucleophilic substitution reactions .

Advanced: How can stereochemical outcomes be controlled during synthesis?

Methodological Answer:

  • Chiral Chromatography : Separate enantiomers using cellulose-based columns (e.g., Chiralpak IA) if racemization occurs .
  • Steric Guidance : Introduce bulky substituents (e.g., 4-methoxyphenyl) to restrict rotation around the acetamide C–N bond, favoring specific dihedral angles (e.g., 64.8° observed in X-ray studies) .

Basic: What are the stability considerations for this compound under storage?

Methodological Answer:

  • Storage Conditions : Store at –20°C in amber vials under argon to prevent photodegradation and oxidation .
  • Stability Tests : Perform accelerated aging studies (40°C/75% RH for 4 weeks) and monitor via HPLC for degradation products .

Advanced: How to address solubility challenges in biological assays?

Methodological Answer:

  • Co-Solvent Systems : Use DMSO/PBS mixtures (≤1% DMSO) to enhance aqueous solubility while maintaining assay compatibility .
  • Liposome Encapsulation : Prepare PEGylated liposomes to improve bioavailability for in vivo studies .

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